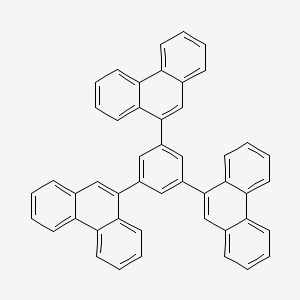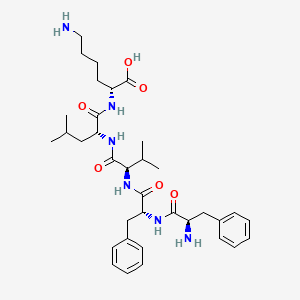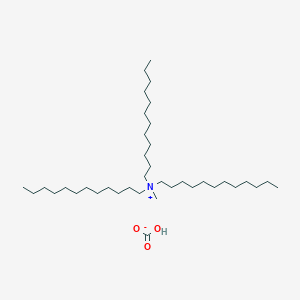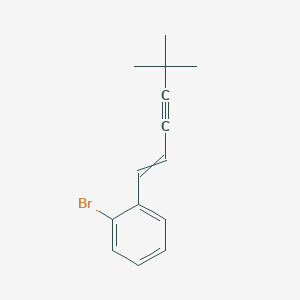
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 5,5-dimethylhex-1-en-3-yn-1-yl group. This compound is of interest in organic chemistry due to its unique structure, which combines aromatic, alkyne, and alkene functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-iodobenzene and 5,5-dimethylhex-1-en-3-yne.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with 5,5-dimethylhex-1-en-3-yne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation Reactions: The alkyne and alkene functionalities can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated alkanes.
Scientific Research Applications
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Used in the study of catalytic processes involving palladium and other transition metals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene depends on the specific reaction it undergoes. For example:
In Sonogashira Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide.
In Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(hex-5-yn-1-yl)benzene: Similar structure but lacks the dimethyl substitution on the hexynyl group.
1-Bromo-2,5-dimethoxybenzene: Contains methoxy groups instead of the alkyne and alkene functionalities.
Uniqueness
1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is unique due to the presence of both alkyne and alkene groups, which provide diverse reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
153140-78-4 |
|---|---|
Molecular Formula |
C14H15Br |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-bromo-2-(5,5-dimethylhex-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C14H15Br/c1-14(2,3)11-7-6-9-12-8-4-5-10-13(12)15/h4-6,8-10H,1-3H3 |
InChI Key |
CRPGSPYIXFWTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


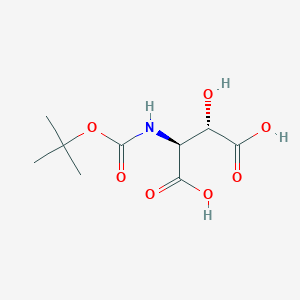
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
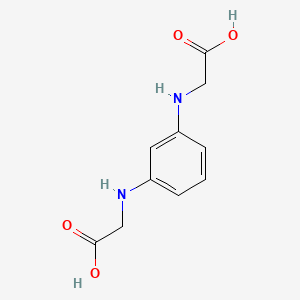
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
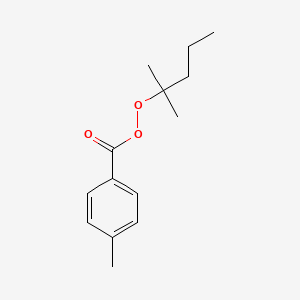
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
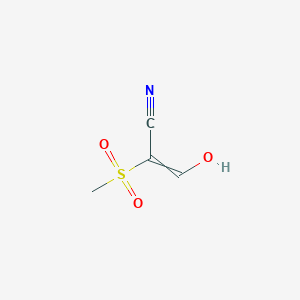
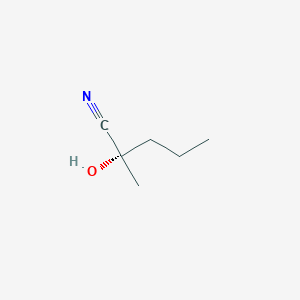
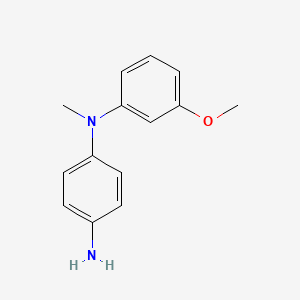
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
